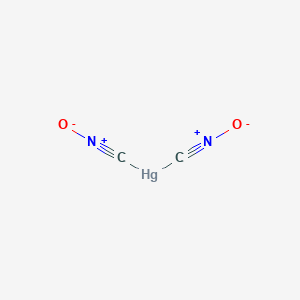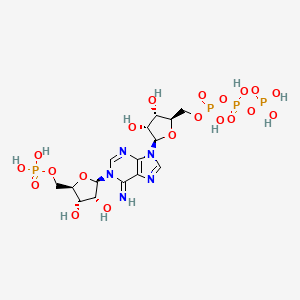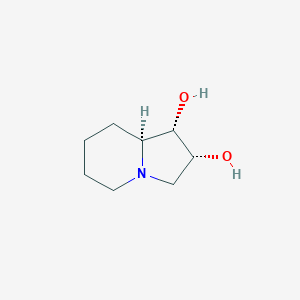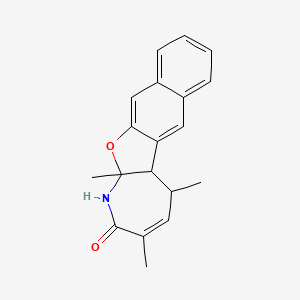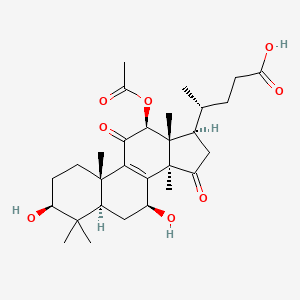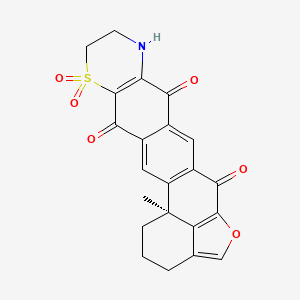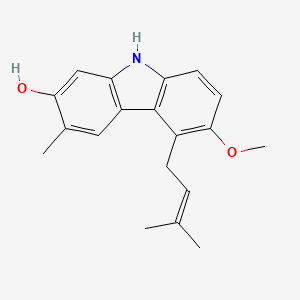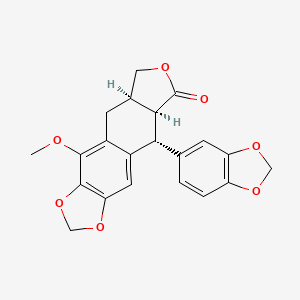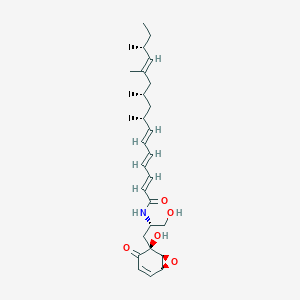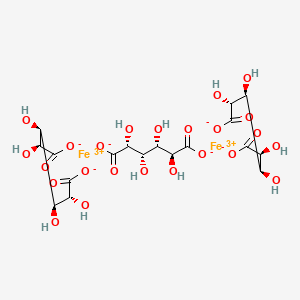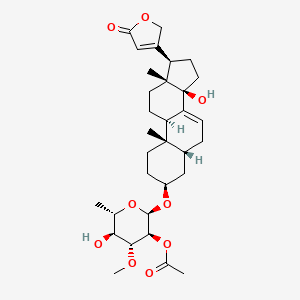
7,8-Dehydrocerberin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dehydrocerberin is a cardenolide glycoside that is the 7,8-dehydroderivative of cerberin. Isolated from Cerbera manghas, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cardenolide glycoside and a monosaccharide derivative.
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective and Antidepressant Effects
- 7,8-Dihydroxyflavone (7,8-DHF), a type of 7,8-Dehydrocerberin, acts as a TrkB receptor agonist and mimics the physiological actions of brain-derived neurotrophic factor (BDNF) to attenuate neurogenic disease, demonstrating potential as a treatment for depression and other neurodegenerative diseases. For instance, 7,8-DHF has shown antidepressant effects in animal models, promoting neurogenesis in the dentate gyrus and exhibiting potent antidepressant effects (Liu et al., 2010).
2. Enhancing Mitochondrial Biogenesis and Energy Metabolism
- Research has revealed that 7,8-DHF treatment can increase cellular respiration by promoting mitochondrial biogenesis in skeletal muscle cells. This property is valuable in addressing obesity-related metabolic abnormalities, as seen in studies where 7,8-DHF consumption led to reduced body weight gain and improved insulin sensitivity in obese mice (Wood et al., 2018).
3. Anti-inflammatory Properties
- 7,8-DHF, through its action as a tyrosine kinase receptor B agonist, has demonstrated anti-inflammatory properties. This has been observed in studies involving microglial cells, where 7,8-DHF attenuated the production of pro-inflammatory mediators and cytokines, indicating its potential therapeutic value against neurodegenerative diseases involving microglial activation (Park et al., 2014).
4. Oxidative Stability and Interaction with Oxygen
- Studies have explored the stability of 7,8-dihydropterins, including 7,8-DHF, in air-equilibrated aqueous solutions, indicating their susceptibility to oxidation. This research is significant for understanding the chemical behavior of these compounds in biological systems (Dántola et al., 2008).
5. Molecular Interactions and Biological Activity
- Molecular studies have been conducted to understand the interactions of 7,8-DHF and its derivatives with TrkB and VEGFR2 proteins, providing insights into its dual biochemical action and potential effects on various cellular pathways. This research is vital for the development of treatments targeting these pathways (Chitranshi et al., 2015).
6. Potential in Treating Leukemia
- Research has shown that 7,8-dihydromethysticin, a derivative of 7,8-DHF, exhibits anti-cancer properties against leukemia cells. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and affect the JAK/STAT signaling pathway, highlighting its potential as a valuable candidate for leukemia research and chemoprevention (Xiao et al., 2021).
7. Synthesis and Chemical Transformations
- Studies on the synthesis of 7,8-dehydropurpurin dimers and their conversion into porphyrin dimers have been conducted. These studies are significant for understanding the chemical properties and potential applications of 7,8-Dehydrocerberin derivatives in various fields, including material science (Fukui et al., 2014).
Eigenschaften
Produktname |
7,8-Dehydrocerberin |
|---|---|
Molekularformel |
C32H46O9 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
MJWBKZJOFFGTCD-ZSCKLWMASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



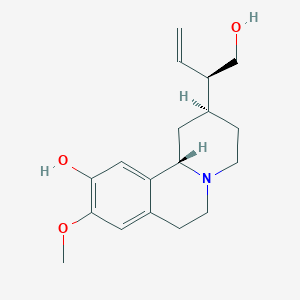
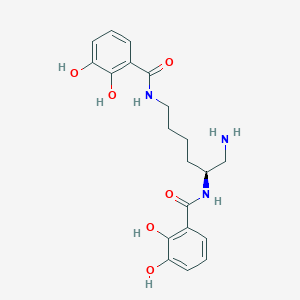
![(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one](/img/structure/B1245863.png)
![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
